Sulfato de cerio(IV) tetraamónico dihidratado

Descripción general

Descripción

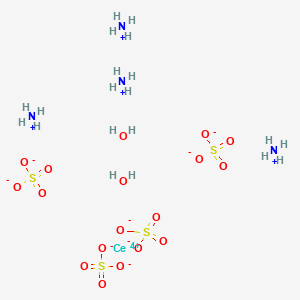

Cerium (IV) ammonium sulfate is an inorganic compound with the chemical formula (NH₄)₄Ce(SO₄)₄·2H₂O. It appears as an orange-colored solid and is known for its strong oxidizing properties. The compound is widely used in various chemical processes due to its ability to act as a potent oxidizing agent .

Aplicaciones Científicas De Investigación

Cerium (IV) ammonium sulfate has a wide range of applications in scientific research:

Chemistry: It is used as an oxidizing agent in organic synthesis and analytical chemistry.

Industry: It is used in the etching of cobalt catalysts and the synthesis of carbon nanotubes.

Mecanismo De Acción

Target of Action

It is often used as a starting material for various organic syntheses and as an oxidizing agent .

Mode of Action

Tetraammonium cerium(IV) sulfate dihydrate is a strong oxidizing agent, especially under acidic conditions . It can react with reducing agents, leading to various chemical reactions. For instance, when added to dilute hydrochloric acid, it forms elemental chlorine, albeit slowly .

Biochemical Pathways

The specific biochemical pathways affected by Tetraammonium cerium(IV) sulfate dihydrate are dependent on the context of its use. As an oxidizing agent, it can participate in redox reactions, affecting the oxidation state of other compounds in the system .

Result of Action

The molecular and cellular effects of Tetraammonium cerium(IV) sulfate dihydrate’s action are largely dependent on its role as an oxidizing agent. It can cause changes in the oxidation state of other compounds, potentially leading to various downstream effects depending on the specific context .

Action Environment

The action, efficacy, and stability of Tetraammonium cerium(IV) sulfate dihydrate can be influenced by various environmental factors. For instance, its oxidizing action is particularly pronounced under acidic conditions . Furthermore, it has high thermal stability and can exist stably at high temperatures .

Análisis Bioquímico

Biochemical Properties

Cerium (IV) ammonium sulfate plays a significant role in biochemical reactions, primarily due to its strong oxidizing nature. It interacts with various enzymes, proteins, and other biomolecules, facilitating oxidation-reduction reactions. For instance, it is used in the determination of urinary iodine by ammonium persulfate digestion and colorimetric methods . The compound’s ability to oxidize organic molecules makes it a valuable reagent in biochemical assays and analytical chemistry.

Cellular Effects

Cerium (IV) ammonium sulfate influences various cellular processes due to its oxidative properties. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s strong oxidizing nature can lead to the generation of reactive oxygen species (ROS), which can impact cellular functions and induce oxidative stress. This oxidative stress can alter gene expression and disrupt normal cellular metabolism, leading to potential cytotoxic effects .

Molecular Mechanism

At the molecular level, Cerium (IV) ammonium sulfate exerts its effects through oxidation-reduction reactions. The cerium ion in the compound oscillates between the +4 and +3 oxidation states, facilitating electron transfer reactions. This redox cycling can lead to the oxidation of various biomolecules, including proteins and nucleic acids. The compound’s ability to generate ROS can result in the modification of biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cerium (IV) ammonium sulfate can change over time due to its stability and degradation. The compound is relatively stable under standard conditions but can degrade over time, especially in the presence of moisture. Long-term exposure to the compound can lead to sustained oxidative stress in cells, potentially resulting in chronic cytotoxic effects. In vitro and in vivo studies have shown that prolonged exposure to Cerium (IV) ammonium sulfate can lead to significant changes in cellular function .

Dosage Effects in Animal Models

The effects of Cerium (IV) ammonium sulfate vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress, while higher doses can lead to severe cytotoxicity and tissue damage. Studies have shown that there is a threshold effect, where the compound’s toxicity significantly increases beyond a certain dosage. High doses of Cerium (IV) ammonium sulfate can result in adverse effects, including inflammation, oxidative damage, and organ dysfunction .

Metabolic Pathways

Cerium (IV) ammonium sulfate is involved in various metabolic pathways, primarily through its role as an oxidizing agent. It interacts with enzymes and cofactors involved in redox reactions, influencing metabolic flux and metabolite levels. The compound’s ability to oxidize organic molecules can impact metabolic pathways, leading to changes in the levels of key metabolites and the overall metabolic state of cells .

Transport and Distribution

Within cells and tissues, Cerium (IV) ammonium sulfate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s oxidative properties can also affect its distribution, as it may preferentially accumulate in regions with high oxidative activity. This distribution pattern can impact the compound’s overall effectiveness and toxicity .

Subcellular Localization

Cerium (IV) ammonium sulfate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles, such as mitochondria, where it can exert its oxidative effects. Targeting signals and post-translational modifications may also play a role in directing the compound to specific subcellular locations. This localization can impact the compound’s activity and function within cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cerium (IV) ammonium sulfate can be synthesized by dissolving cerium (IV) sulfate in a mixture of ammonium sulfate and water. The solution is then crystallized to obtain the desired compound. The reaction typically involves gentle heating to ensure complete dissolution and subsequent cooling to promote crystallization .

Industrial Production Methods: In industrial settings, cerium (IV) ammonium sulfate is produced by reacting cerium (IV) oxide with sulfuric acid to form cerium (IV) sulfate. This is then treated with ammonium sulfate to yield the final product. The process involves careful control of temperature and concentration to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Cerium (IV) ammonium sulfate primarily undergoes oxidation reactions due to its strong oxidizing nature. It can also participate in redox reactions where it acts as an electron acceptor .

Common Reagents and Conditions:

Oxidation Reactions: Cerium (IV) ammonium sulfate is commonly used with sulfuric acid as a medium.

Redox Reactions: In redox titrations, cerium (IV) ammonium sulfate is used with indicators such as ferroin to determine the endpoint of the reaction.

Major Products Formed: The major products of reactions involving cerium (IV) ammonium sulfate depend on the specific substrates being oxidized. For example, the oxidation of oxalic acid by cerium (IV) ammonium sulfate produces carbon dioxide and water .

Comparación Con Compuestos Similares

Cerium (IV) sulfate: Similar to cerium (IV) ammonium sulfate, this compound is also a strong oxidizing agent but lacks the ammonium component.

Cerium (IV) ammonium nitrate: Another potent oxidizing agent, often used when nitrate ions are preferred over sulfate ions.

Uniqueness: Cerium (IV) ammonium sulfate is unique due to its combination of cerium (IV) and ammonium ions, which enhances its solubility and reactivity in certain chemical processes. This makes it particularly useful in applications where other cerium compounds may not be as effective .

Propiedades

IUPAC Name |

tetraazanium;cerium(4+);tetrasulfate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4H3N.4H2O4S.2H2O/c;;;;;4*1-5(2,3)4;;/h;4*1H3;4*(H2,1,2,3,4);2*1H2/q+4;;;;;;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNAMBGKEDPVGQ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH20N4O18S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897728 | |

| Record name | Ammonium cerium sulfate ((NH4)4Ce(SO4)4) dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10378-47-9 | |

| Record name | Ammonium cerium sulfate ((NH4)4Ce(SO4)4) dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.